molecular formula C14H9N3O4 B6300398 5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione CAS No. 1022600-52-7

5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione

Cat. No. B6300398
CAS RN: 1022600-52-7
M. Wt: 283.24 g/mol
InChI Key: LDOWEXABXYYYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione, or 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. This compound has been extensively studied in the past decade due to its unique properties, which make it an attractive candidate for a variety of research applications.

Scientific Research Applications

5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been widely used in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination compounds and in the synthesis of organic polymers. It has also been used as a catalyst in the synthesis of organic compounds, as an inhibitor of enzymes, and as a reagent for the synthesis of other organic compounds. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione is not fully understood. However, it is believed to act as a chelating agent, forming strong bonds with metal ions and other molecules. This binding ability allows it to act as an inhibitor of enzymes, as well as a catalyst in the synthesis of organic compounds. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been shown to bind to DNA and RNA, which may explain its ability to act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as proteases, which may explain its potential use as an antifungal agent. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been shown to bind to DNA and RNA, which may explain its potential use as an anti-inflammatory drug.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione in laboratory experiments include its ability to act as a chelating agent, its ability to act as an inhibitor of enzymes, and its ability to bind to DNA and RNA. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione in laboratory experiments is its low solubility in water. Additionally, the compound can be toxic if ingested in large quantities, and should be handled with caution.

Future Directions

There are many potential future directions for research involving 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione. These include further investigation of its biochemical and physiological effects, as well as its potential use as a ligand in the synthesis of coordination compounds, as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. Additionally, further research into the structure-activity relationships of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione may provide insight into the compound’s mechanism of action. Finally, research into the development of novel syntheses of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione may lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione can be accomplished in several ways. The most common method involves the condensation of 1,3-dioxoindan-2-ylidene and methyl aminodiazine-2,4-dione in the presence of a base. This reaction can be carried out in either an aqueous or an organic solvent, and yields the desired product in good yields. Other syntheses of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione involve the reaction of 1,3-dioxoindan-2-ylidene with methyl aminobromodiazine-2,4-dione or the reaction of 1,3-dioxoindan-2-ylidene with methyl aminobromoiodazin-2,4-dione.

properties

IUPAC Name

5-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-11-7-3-1-2-4-8(7)12(19)9(11)5-15-10-6-16-14(21)17-13(10)20/h1-6,18H,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOWEXABXYYYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CNC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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